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Iopromide-d3

Cat. No.: B564850
CAS No.: 1189947-73-6
M. Wt: 794.1 g/mol
InChI Key: DGAIEPBNLOQYER-BMSJAHLVSA-N
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Description

Conceptual Framework of Stable Isotope Labeling in Advanced Research

Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules. symeres.comwikipedia.org This process creates a "labeled" compound that is chemically identical to the natural compound but has a slightly higher mass. wikipedia.org This mass difference allows researchers to track the labeled molecule through various chemical, biological, and environmental processes using highly sensitive analytical instruments like mass spectrometers and nuclear magnetic resonance (NMR) spectrometers. symeres.comwikipedia.org

The core principle of this methodology lies in its ability to act as a tracer. wikipedia.org By introducing a known amount of the labeled compound into a system, scientists can follow its journey, identify its transformation products, and accurately quantify its concentration. This is particularly valuable in complex samples where the analyte of interest is present at very low concentrations or where the sample matrix can interfere with the analysis.

Overview of Iopromide-d3 as a Deuterated Analytical Standard

This compound serves as a deuterated analytical standard, primarily used as an internal standard in quantitative analysis. medchemexpress.cominterreg-central.eu In analytical chemistry, an internal standard is a substance that is added in a constant amount to samples, a blank, and calibration standards in an analysis. By comparing the signal of the analyte (Iopromide) to the signal of the internal standard (this compound), analysts can correct for any loss of analyte during sample preparation and analysis. This method, known as isotope dilution, significantly improves the accuracy and precision of the results.

The use of this compound is particularly crucial in liquid chromatography-mass spectrometry (LC-MS/MS) methods, which are commonly employed for the detection of pharmaceuticals and personal care products in various matrices. interreg-central.eu Its almost identical chemical behavior to the unlabeled Iopromide (B1672085) ensures that it experiences similar effects from the sample matrix and the analytical process, making it an ideal reference compound.

Below is an interactive data table detailing the chemical and physical properties of this compound.

PropertyValueSource
Chemical Name This compound lgcstandards.com
CAS Number 1189947-73-6 lgcstandards.com
Molecular Formula C18H21D3I3N3O8 a2bchem.comlgcstandards.com
Molecular Weight 794.13 g/mol a2bchem.comlgcstandards.com
Unlabeled CAS Number 73334-07-3 lgcstandards.com

Significance of this compound in Elucidating Complex Biochemical and Environmental Processes

The application of this compound extends beyond its role as a simple analytical standard. It plays a significant part in studies aimed at understanding the fate and behavior of Iopromide in both biological and environmental systems. a2bchem.com

In biochemical research, deuterated compounds like this compound are valuable tools for investigating drug metabolism and pharmacokinetics. a2bchem.comchemsrc.com Although Iopromide is designed to be metabolically stable, the use of its labeled form can help in precisely tracking its distribution and excretion from the body. nih.gov

From an environmental perspective, the widespread use of Iopromide has led to its detection in wastewater and surface water. nih.govkobv.de Understanding its environmental fate—how it degrades and what transformation products are formed—is crucial for assessing its potential ecological impact. Research has shown that while Iopromide is not readily biodegradable, it can undergo primary degradation in sewage treatment simulations. nih.gov this compound is utilized in these environmental studies as an internal standard to accurately quantify the presence and concentration of Iopromide in water samples, helping to monitor its persistence and removal in treatment facilities. interreg-central.eu For instance, a study on the quality of surface water from the Isar river used d3-iopromide as a deuterated internal standard to analyze for the presence of various pharmaceuticals. interreg-central.eu

Detailed research findings have demonstrated the utility of this compound in such environmental monitoring. The ability to accurately measure the parent compound is the first step in understanding its environmental lifecycle and potential for bioaccumulation or degradation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24I3N3O8 B564850 Iopromide-d3 CAS No. 1189947-73-6

Properties

IUPAC Name

1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-3-N-methyl-5-[[2-(trideuteriomethoxy)acetyl]amino]benzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24I3N3O8/c1-24(4-9(28)6-26)18(31)12-13(19)11(17(30)22-3-8(27)5-25)14(20)16(15(12)21)23-10(29)7-32-2/h8-9,25-28H,3-7H2,1-2H3,(H,22,30)(H,23,29)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAIEPBNLOQYER-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)NC(=O)COC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OCC(=O)NC1=C(C(=C(C(=C1I)C(=O)N(C)CC(CO)O)I)C(=O)NCC(CO)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24I3N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675979
Record name N~1~,N~3~-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N~1~-methyl-5-{2-[(~2~H_3_)methyloxy]acetamido}benzene-1,3-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

794.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189947-73-6
Record name N~1~,N~3~-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N~1~-methyl-5-{2-[(~2~H_3_)methyloxy]acetamido}benzene-1,3-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization for Isotopic Labeling

Strategic Approaches for Deuterium (B1214612) Incorporation in Iopromide (B1672085)

The introduction of deuterium into the Iopromide structure requires careful consideration of the molecular sites for labeling and the choice of synthetic methodology to achieve the desired level of deuteration with high selectivity.

Deuterium Exchange Reaction Pathways

Hydrogen-deuterium (H/D) exchange reactions are a common and efficient method for introducing deuterium into organic molecules. For a molecule with the complexity of Iopromide, which contains aromatic protons and protons on amide and hydroxyl groups, various catalytic systems can be employed.

Acid-catalyzed exchange reactions are a prominent pathway. The use of deuterated acids, such as deuterated trifluoroacetic acid (CF3COOD), can facilitate the exchange of aromatic protons through an electrophilic aromatic substitution mechanism. nih.govnih.gov The electron-rich aromatic ring of the Iopromide precursor is susceptible to deuteration at positions ortho and para to the activating amino and amide groups. The reaction conditions, including temperature and reaction time, would be optimized to maximize deuterium incorporation while minimizing potential side reactions.

Metal-catalyzed H/D exchange offers another versatile approach. Transition metals like palladium, platinum, and ruthenium are known to catalyze H/D exchange reactions. mdpi.com For instance, a palladium-on-carbon (Pd/C) catalyst in the presence of a deuterium source like deuterium oxide (D2O) can be used to label aromatic compounds. mdpi.com The choice of catalyst can influence the regioselectivity of the deuteration.

The general mechanism for acid-catalyzed aromatic H/D exchange is depicted below:

Table 1: General Mechanism of Acid-Catalyzed Aromatic H/D Exchange
StepDescription
1. Electrophilic Attack The aromatic ring acts as a nucleophile, attacking a deuteron (B1233211) (D+) from the deuterated acid to form a resonance-stabilized carbocation intermediate (arenium ion).
2. Deprotonation A weak base in the reaction mixture removes a proton (H+) from the arenium ion.
3. Regeneration of Aromaticity The removal of the proton restores the aromaticity of the ring, resulting in a deuterated aromatic compound.

Role of Deuterated Solvents and Catalysts in Synthesis

Deuterated solvents play a dual role in the synthesis of Iopromide-d3. They can act as the deuterium source for exchange reactions and as the reaction medium. innovachem.frnanalysis.com Common deuterated solvents include deuterium oxide (D2O), deuterated chloroform (B151607) (CDCl3), and deuterated dimethyl sulfoxide (B87167) (DMSO-d6). nanalysis.com The choice of solvent depends on the solubility of the substrate and the reaction conditions. For H/D exchange reactions, using a deuterated solvent in large excess drives the equilibrium towards the deuterated product.

Catalysts are crucial for facilitating the H/D exchange. As mentioned, both Brønsted acids (e.g., D2SO4, CF3COOD) and transition metal catalysts (e.g., Pd, Pt, Rh) are effective. nih.govnih.govresearchgate.net The selection of the catalyst is critical for achieving high deuterium incorporation at specific positions. For aromatic amides, deuterated trifluoroacetic acid has been shown to be an effective reagent for H/D exchange. nih.govnih.gov

Specific Synthesis Routes for Tetra-O-acetyl this compound

The synthesis of Tetra-O-acetyl this compound involves the preparation of a deuterated Iopromide precursor, followed by acetylation. This acetylated form can be a useful intermediate for purification or subsequent reactions.

Iodination Precursor Modifications

The synthesis of Iopromide typically starts from 5-aminoisophthalic acid, which is then converted to 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide. google.comchemicalbook.com To synthesize a deuterated version, H/D exchange would likely be performed on this key intermediate before the iodination step. This strategy is advantageous as it avoids potential side reactions that could occur if the exchange were attempted on the final, more complex Iopromide molecule.

The reaction would involve treating 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide with a deuterated acid or a metal catalyst in a deuterated solvent under appropriate conditions to exchange the aromatic protons. The resulting deuterated intermediate would then be carried forward to the iodination step.

The iodination itself is a crucial step, typically carried out using iodine monochloride (ICl). google.com The presence of deuterium on the aromatic ring is not expected to significantly alter the mechanism of this electrophilic substitution reaction, which would yield the tri-iodinated deuterated precursor.

Acetylation Techniques

Following the synthesis of the deuterated Iopromide core, the four hydroxyl groups on the two 2,3-dihydroxypropyl side chains are acetylated to produce Tetra-O-acetyl this compound. Standard acetylation methods can be employed for this transformation.

A common method involves the use of acetic anhydride (B1165640) in the presence of a base catalyst such as pyridine (B92270) or a catalytic amount of a strong acid like sulfuric acid. The reaction is typically carried out in an aprotic solvent. The deuterated Iopromide is dissolved in the solvent, and acetic anhydride and the catalyst are added. The reaction mixture is stirred, often at room temperature or with gentle heating, until the acetylation is complete.

Table 2: Typical Acetylation Reaction Conditions

ReagentRoleTypical Conditions
Acetic AnhydrideAcetylating agentExcess
Pyridine or DMAPBase catalystCatalytic to stoichiometric amount
SolventReaction mediumDichloromethane, Chloroform
TemperatureReaction parameter0 °C to room temperature
Reaction TimeReaction parameter1-24 hours

The resulting Tetra-O-acetyl this compound can then be purified using standard techniques such as chromatography or crystallization.

Scalable Production Methodologies for Labeled Compounds

The scalable production of deuterated compounds like this compound for commercial or extensive research purposes presents several challenges, including the cost of deuterated starting materials and the need for efficient and reproducible processes.

For a multi-step synthesis, process optimization at each stage is crucial. This includes maximizing the yield of the deuterium incorporation step and ensuring high purity of the intermediates. Continuous flow chemistry is an emerging technology that can offer advantages for the large-scale synthesis of pharmaceuticals and their labeled analogues. Continuous processes can allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to improved consistency and potentially higher yields. google.com

In the context of this compound, a continuous process for the iodination of the precursor has been described for the non-deuterated analogue, which could be adapted for the deuterated version. google.com This involves feeding the deuterated precursor and the iodinating agent into a reactor under controlled conditions to ensure complete and selective iodination.

Furthermore, the development of robust and recyclable catalysts for H/D exchange reactions is an active area of research that could significantly reduce the cost of large-scale deuteration. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is particularly attractive for industrial applications.

Table 3: Comparison of Batch vs. Continuous Processing for Iodination

FeatureBatch ProcessingContinuous Processing
Operation Sequential addition of reagents in a single vesselContinuous feed of reactants through a reactor
Control More challenging to maintain consistent conditionsPrecise control over temperature, pressure, and residence time
Scalability Can be difficult to scale up consistentlyMore readily scalable
Safety Potential for runaway reactions with large volumesSmaller reaction volumes at any given time can improve safety
Efficiency Can be less efficient due to downtime between batchesHigher throughput and potentially more efficient

By carefully selecting the deuteration strategy and optimizing the reaction conditions for each step, including the potential implementation of continuous manufacturing technologies, the scalable production of this compound can be achieved.

Characterization of Deuterated Iopromide Derivatives

The characterization of this compound is essential to confirm the successful incorporation and location of the deuterium atoms and to establish its purity. The primary analytical techniques employed for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. eu-neptune.orgresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the identity and isotopic enrichment of this compound. The molecular weight of this compound is 794.13 g/mol , which is three mass units higher than that of unlabeled Iopromide (791.1 g/mol ), corresponding to the three deuterium atoms. nih.govlgcstandards.com

In tandem mass spectrometry (LC-MS/MS), this compound is used as an internal standard for the quantification of Iopromide in various samples. hpst.cz Specific precursor-to-product ion transitions are monitored. For this compound, the precursor ion ([M+H]⁺) is observed at m/z 795.1. hpst.cz Collision-induced dissociation (CID) of this precursor ion generates specific product ions that are used for quantification.

Table 1: Mass Spectrometry Data for this compound
ParameterValueReference
Molecular FormulaC18H21D3I3N3O8 lgcstandards.com
Molecular Weight794.13 g/mol lgcstandards.com
Precursor Ion (m/z)795.1 hpst.cz
Product Ion 1 (m/z)576.0 hpst.cz
Product Ion 2 (m/z)299.9 hpst.cz

The fragmentation pattern is similar to that of unlabeled Iopromide, but the fragments containing the deuterated methoxyacetyl group will show a corresponding mass shift of +3 Da. This predictable shift provides definitive evidence of successful deuteration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another powerful tool for the structural elucidation of this compound. While ¹H NMR is used for the parent compound, a combination of ¹H NMR and ²H (Deuterium) NMR would be used for its deuterated analog. eu-neptune.org

In the ¹H NMR spectrum of this compound, the signal corresponding to the methoxy (B1213986) protons (-OCH₃) in unlabeled Iopromide would be absent or significantly diminished. The absence of this singlet peak, which typically appears around 3.4 ppm, is a strong indicator of successful deuteration at this position. The rest of the proton spectrum would remain largely unchanged compared to Iopromide.

A ²H NMR spectrum would show a signal in the region corresponding to the chemical shift of the methoxy group, confirming the presence and location of the deuterium label. The chemical shifts in ¹H and ²H NMR are very similar, allowing for direct comparison.

Isotopic Labeling Principles and Their Research Implications

Impact of Deuterium (B1214612) Incorporation on Molecular Stability and Resistance to Degradation for Research Applications

The replacement of hydrogen atoms with deuterium can lead to enhanced molecular stability and increased resistance to degradation, primarily due to the kinetic isotope effect (KIE) humanjournals.commusechem.commusechem.com. The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency compared to the carbon-hydrogen (C-H) bond, requiring more energy to break musechem.com. This difference translates to a slower rate of bond cleavage in enzymatic or chemical processes involving C-D bonds compared to C-H bonds humanjournals.commusechem.commusechem.com.

For research applications, particularly in drug metabolism studies, this increased stability can result in reduced clearance rates and extended half-lives for deuterated compounds symeres.com. This phenomenon can be exploited to improve pharmacokinetic profiles, potentially leading to more effective drug action or reduced dosing frequency musechem.comnih.govtandfonline.comassumption.edu. Furthermore, strategic deuteration can prevent the formation of specific, potentially toxic, metabolites by blocking metabolic pathways at the site of deuteration nih.govtandfonline.comassumption.edu.

Table 3.1.1: Effect of Deuterium on Molecular Stability

FeatureHydrogen (H)Deuterium (D)Implication for Research Applications
C-H/C-D Bond StrengthStandardStrongerIncreased resistance to enzymatic or chemical cleavage
Metabolic Degradation RateHigherLowerEnhanced stability, prolonged biological action, reduced clearance rates
Resistance to DegradationLowerHigherImproved analytical robustness, potential for longer shelf-life

The precise impact of deuterium incorporation on stability is dependent on the specific molecule and the site of deuteration, as the KIE is most pronounced when the bond being broken is directly involved in the rate-limiting step of a reaction musechem.com.

Deuterium-Hydrogen Exchange Considerations in Analytical Systems

A critical consideration when using deuterium-labeled compounds like Iopromide-d3 in analytical systems is the potential for deuterium-hydrogen (D-H) exchange nih.govresearchgate.net. Deuterium atoms, particularly those on carbon adjacent to electronegative atoms or in labile positions (like hydroxyl or amine groups), can exchange with protium (B1232500) (normal hydrogen) present in the solvent or buffer nih.govresearchgate.net. This "back-exchange" can lead to a loss of the isotopic label, compromising the accuracy of quantitative measurements.

The rate of D-H exchange is influenced by several factors, including pH, temperature, and the chemical environment nih.govresearchgate.net. Acidic or basic conditions, as well as elevated temperatures, generally accelerate the exchange process nih.govresearchgate.net. Therefore, analytical protocols involving deuterated compounds must carefully control these parameters. For instance, in Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), reactions are often quenched by adjusting the pH to minimize back-exchange, and chromatographic separations are frequently performed at low temperatures (e.g., 0°C) nih.govresearchgate.net.

Table 3.2.1: Factors Influencing Deuterium-Hydrogen Exchange and Mitigation Strategies

FactorEffect on D-H ExchangeMitigation Strategy for Analytical Systems
pHIncreased in acidic/basic conditionsMaintain neutral pH where possible; Quench by pH adjustment to acidic conditions.
TemperatureIncreased at higher temperaturesOperate at low temperatures (e.g., 0°C) during analysis.
SolventD₂O as solvent promotes exchangeUse appropriate buffers; Minimize exposure to protic solvents during sample handling.
Molecular StructureExchangeable hydrogens (e.g., labile hydrogens)Focus labeling on stable C-D bonds to minimize exchange.

Understanding and controlling these exchange mechanisms are paramount to ensuring the integrity of the deuterium label throughout sample preparation and analysis.

Isotope Effects on Chromatographic Retention and Separation

The subtle mass difference between hydrogen and deuterium can lead to measurable effects on chromatographic retention times wuxiapptec.comnih.govsci-hub.seresearchgate.net. This phenomenon, known as the isotope effect on retention, arises from differences in molecular vibrations and interactions with the stationary and mobile phases of a chromatographic system nih.govsci-hub.se. As a result, a deuterated compound may elute slightly earlier or later than its non-deuterated counterpart sci-hub.seresearchgate.net.

The magnitude and direction of this isotope effect are influenced by several factors, including the polarity of the stationary phase and the location of the deuterium atoms within the molecule nih.govsci-hub.se. For example, nonpolar stationary phases may exhibit an inverse isotope effect (where the heavier isotopologue elutes first), while polar phases might show a normal isotope effect sci-hub.se. Deuterium substitution in aliphatic groups tends to induce a more pronounced inverse isotope effect compared to aromatic substituents sci-hub.se.

In analytical applications, particularly when using deuterated compounds as internal standards, these retention shifts must be considered. While often small, they can impact the precision of quantification if not properly accounted for or if the chromatographic separation is insufficient to resolve the isotopologues acs.org.

Table 3.3.1: Illustrative Isotope Effects on Chromatographic Retention

CompoundMolecular FormulaApproximate Molecular Weight (Da)Hypothetical Retention Time (min)
Iopromide (B1672085)C₁₈H₂₄I₃N₃O₈~791.115.20
This compoundC₁₈H₂₁D₃I₃N₃O₈~794.115.25
Mass Difference+3+0.05

Note: Actual retention time shifts are highly dependent on the specific chromatographic system, stationary phase, and mobile phase composition.

The ability to separate isotopologues is crucial for accurate quantitative analysis, especially in methods that rely on chromatographic separation prior to detection.

Minimization of Mass Spectrometric Cross-Talk in Labeled Systems

Deuterium-labeled compounds like this compound are indispensable as stable isotope-labeled internal standards (SIL-IS) in mass spectrometry (MS) based quantitative analysis musechem.comwuxiapptec.comsmolecule.comchemsrc.cominterreg-central.euacs.orga-2-s.com. They are chemically identical to the analyte but possess a distinct mass due to the deuterium incorporation, allowing researchers to accurately quantify the analyte in complex biological matrices wuxiapptec.comsmolecule.coma-2-s.com. The SIL-IS helps correct for variations in sample preparation, ionization efficiency, and instrument response, thereby improving the accuracy and reproducibility of results wuxiapptec.coma-2-s.com.

Mass spectrometric cross-talk refers to the interference between signals from different analytes or isotopologues, which can lead to inaccurate quantitation chromforum.org. This can occur through various mechanisms, including incomplete ion transmission or detection of an analyte's signal during the measurement window of another chromforum.org. To minimize cross-talk, a significant mass difference between the analyte and its SIL-IS is desirable, typically greater than 4 Da wuxiapptec.comnih.gov. This mass difference ensures that the labeled and unlabeled compounds are clearly resolved by the mass spectrometer.

This compound, with its three deuterium atoms, provides a mass difference of approximately +3 Da compared to unlabeled Iopromide. This difference is sufficient to allow for distinct detection and accurate quantification when this compound is used as an internal standard in LC-MS/MS methods interreg-central.eu. By employing this compound, researchers can achieve precise measurements of Iopromide concentrations, ensuring reliable data for various research purposes.

Advanced Analytical Methodologies and Applications of Iopromide D3

Mass Spectrometry-Based Quantitative Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a powerful technique for the sensitive and selective quantification of compounds in complex mixtures. wuxiapptec.comnih.gov In this context, Iopromide-d3 is invaluable for the precise measurement of Iopromide (B1672085) in various matrices.

Application as an Internal Standard in LC-MS Bioanalysis

In liquid chromatography-mass spectrometry (LC-MS) bioanalysis, an internal standard (IS) is a compound of known quantity added to samples to enable accurate quantification of a target analyte. wuxiapptec.com this compound is an ideal stable isotope-labeled internal standard (SIL-IS) for the analysis of Iopromide. wuxiapptec.combiopharmaservices.com Because its chemical and physical properties are nearly identical to Iopromide, it co-elutes during chromatographic separation and experiences similar ionization effects in the mass spectrometer. wuxiapptec.comchiron.no This allows for the normalization of the analyte signal to the internal standard signal, which significantly enhances the accuracy and precision of the quantitative results. researchgate.net For instance, in studies monitoring the presence of Iopromide in water sources, a known concentration of this compound is added to each sample before processing. core.ac.uk

Correction for Analyte Loss and Experimental Variability

The use of an internal standard like this compound is crucial for correcting for the inevitable loss of analyte during sample preparation steps such as extraction, concentration, and reconstitution. wuxiapptec.com It also accounts for variability introduced during the analytical process, including inconsistencies in injection volume and fluctuations in instrument response. biopharmaservices.com Since the internal standard is assumed to be lost at the same rate as the analyte, the ratio of their signals remains constant, allowing for accurate determination of the original analyte concentration. chiron.no This is particularly important when analyzing trace levels of Iopromide in complex environmental or biological samples where sample workup can be extensive. wiley.comacs.org

Mitigation of Matrix Effects in Complex Biological and Environmental Samples

Matrix effects, which are the suppression or enhancement of analyte ionization by co-eluting compounds from the sample matrix, are a significant challenge in LC-MS analysis. nih.gov These effects can lead to inaccurate and unreliable quantification. nih.gov this compound, as a SIL-IS, is the gold standard for mitigating matrix effects because it co-elutes with Iopromide and is affected by the matrix in the same way. wuxiapptec.comchiron.no Any signal suppression or enhancement experienced by Iopromide will be mirrored by this compound, and the use of the analyte-to-internal standard ratio effectively cancels out these effects. wuxiapptec.com This has been demonstrated in the analysis of Iopromide in various water matrices, including surface water, groundwater, and wastewater treatment plant effluent, where the use of a SIL-IS was essential for obtaining accurate results. wiley.comnih.gov

Table 1: Matrix Effects and Recoveries in Different Water Types This table illustrates how the use of an internal standard can help correct for matrix effects and variations in recovery across different sample types. Data is hypothetical and for illustrative purposes.

Matrix TypeIopromide Recovery (%) without ISThis compound Recovery (%)Matrix Effect (%)Corrected Iopromide Concentration (ng/L)
Drinking Water9596-548
Groundwater8889-1251
Surface Water7576-2549
Wastewater Effluent6263-3850

Comparison with Structural Analogue Internal Standards

While stable isotope-labeled internal standards like this compound are considered the best choice, structural analogue internal standards are sometimes used as an alternative when a SIL-IS is unavailable. biopharmaservices.com These are compounds that are chemically similar to the analyte but not isotopically labeled. For the analysis of Iopromide, other iodinated contrast media have been used as structural analogue internal standards. core.ac.uk However, these analogues may have different retention times and ionization efficiencies compared to the analyte, which can lead to less effective correction for matrix effects and other sources of variability. chiron.no Studies have shown that while structural analogues can provide acceptable results in some cases, SIL-IS like this compound consistently deliver higher accuracy and precision, especially in complex matrices. chiron.no

Chromatographic Separations in Conjunction with this compound

Chromatographic separation is a critical step in the analysis of Iopromide, serving to separate it from other compounds in the sample that could interfere with its detection and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-performance liquid chromatography (HPLC) is the most common chromatographic technique used for the analysis of Iopromide and its deuterated internal standard. ingenieria-analitica.comhpst.cz Method development involves optimizing several parameters to achieve good separation, peak shape, and analysis time.

Key parameters in HPLC method development include:

Column: Reversed-phase columns, such as C18, are frequently used for the separation of polar compounds like Iopromide. wiley.comworktribe.com

Mobile Phase: The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. acs.orgresearchgate.net A gradient elution, where the composition of the mobile phase is changed over time, is often employed to effectively separate a wide range of compounds. wiley.com

Flow Rate: The flow rate of the mobile phase affects the retention time and resolution of the separation. cuestionesdefisioterapia.com

Injection Volume: The volume of sample injected onto the column is optimized to provide a sufficient signal without overloading the column. ingenieria-analitica.com

Detection: When coupled with mass spectrometry, the detector is set to monitor for the specific mass-to-charge ratios of Iopromide and this compound. acs.org

Table 2: Example HPLC Method Parameters for Iopromide Analysis This table provides an example of typical HPLC conditions used for the analysis of Iopromide. These parameters would be optimized during method development.

ParameterCondition
ColumnReversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C

Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS)

The combination of ultra-performance liquid chromatography (UPLC) with high-resolution mass spectrometry (HRMS) represents a powerful technique for the analysis of iodinated contrast media (ICM) like iopromide. researchgate.net UPLC offers rapid and high-resolution separations, while HRMS provides exceptional mass accuracy and sensitivity, which is crucial for identifying and quantifying compounds in complex environmental and biological samples. researchgate.netsccwrp.org

The application of UPLC-HRMS for ICM analysis, though historically less common, is gaining traction due to its potential for developing high-throughput methods. researchgate.net This is particularly important given the widespread detection of ICMs such as iopromide in various water sources. researchgate.netresearchgate.net The use of isotopically labeled standards like this compound is essential in these methods to correct for analyte loss during sample preparation and to mitigate matrix effects, which can interfere with accurate quantification. cerilliant.comresearchgate.net

In a typical UPLC-HRMS workflow for iopromide analysis, a reversed-phase C18 column is often employed for chromatographic separation. sccwrp.org The mobile phase usually consists of a gradient mixture of an aqueous solution (e.g., containing formic acid or ammonium acetate) and an organic solvent like methanol. sccwrp.orgwiley.com Detection is achieved using an HRMS instrument, such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometer, often operating in positive electrospray ionization (ESI+) mode. sccwrp.orguoa.gr The high resolving power of these instruments allows for the accurate measurement of the mass-to-charge ratio (m/z) of both iopromide and its deuterated internal standard, this compound, ensuring their unambiguous identification and quantification. uoa.gr

Analytical Method Validation and Quality Control Protocols

Method validation is a critical process to ensure that an analytical procedure is suitable for its intended purpose. For methods employing this compound, validation encompasses the evaluation of several key parameters as outlined in regulatory guidelines. clearsynth.comeuropa.eu

Linearity and Dynamic Range Determination

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte. The dynamic range is the interval over which the method is linear. For the quantification of iopromide using this compound as an internal standard, establishing a linear calibration curve is fundamental.

Studies have demonstrated good linearity for iopromide analysis over various concentration ranges. For instance, a differential pulse voltammetry method showed linearity for iopromide over a concentration range of 0.039–0.394 mM with a correlation coefficient (r²) greater than 0.994. rsc.org In another study using LC-MS/MS for various pharmaceuticals, including iopromide, linearity was established over a wide dynamic range, often with r² values of ≥ 0.997. d-nb.info A direct injection LC/MS/MS method for trace organic compounds reported a linear calibration curve for iopromide from 100 to 50,000 ng/L with an r² > 0.999. ingenieria-analitica.com

Table 1: Linearity Data for Iopromide Analysis

Analytical Technique Concentration Range Correlation Coefficient (r²)
Differential Pulse Voltammetry 0.039–0.394 mM > 0.994
LC-MS/MS Varies (multi-order of magnitude) ≥ 0.997
Direct Injection LC/MS/MS 100–50,000 ng/L > 0.999
HILIC-MRM³ 0.5–50 µg/L > 0.999
UPLC-MS/MS 0.01–250 ng/L Not specified

Data sourced from multiple studies. researchgate.netrsc.orgd-nb.infoingenieria-analitica.comresearchgate.net

Accuracy and Precision Assessment

Accuracy refers to the closeness of the test results to the true value, while precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. cuestionesdefisioterapia.com Both are crucial for the reliability of quantitative methods.

In methods utilizing this compound, accuracy is often assessed through recovery studies in spiked samples. For example, a method for determining iodinated X-ray contrast agents reported percentage recoveries varying from 94.44% to 101.05%. rsc.org Another study on various pharmaceuticals in water showed recoveries greater than 80% for a majority of the compounds. researchgate.net

Precision is typically expressed as the relative standard deviation (RSD) of a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). pharmanueva.com For the analysis of iopromide and other contaminants, intra-day precision has been reported in the range of 0.8-10.0% and inter-day precision from 0.6-16.5%. researchgate.net Another study found that precision for most of the 20 indicator compounds, including iopromide, was less than 5% for both intra- and inter-day variation. gcms.cz

Table 2: Accuracy and Precision Data for Iopromide Analysis

Parameter Finding
Accuracy (Recovery) 94.44% to 101.05%
>80% for 72-79% of compounds
Intra-day Precision (RSD) 0.8% - 10.0%
< 5% for most compounds
Inter-day Precision (RSD) 0.6% - 16.5%
< 5% for most compounds

Data compiled from various analytical studies. researchgate.netrsc.orgresearchgate.netgcms.cz

Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The limit of quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

For iopromide, these limits vary depending on the analytical method and the sample matrix. A differential pulse voltammetry method calculated the LOD and LOQ for iopromide. rsc.org A direct injection LC/MS/MS method for 20 indicator compounds in wastewater effluent determined the method reporting limit (MRL) for iopromide to be 39 ng/L and the LOQ to be 20 ng/L. hpst.cz Another high-sensitivity method using solid-phase extraction coupled with UPLC-MS/MS reported detection limits in the range of 0.4–8.1 ng/L for several iodinated contrast media. researchgate.net

Table 3: LOD and LOQ Data for Iopromide Analysis

Analytical Technique LOD LOQ/MRL
Differential Pulse Voltammetry Calculated Calculated
Direct Injection LC/MS/MS Not Specified 20 ng/L (LOQ), 39 ng/L (MRL)
SPE UPLC-MS/MS 0.4–8.1 ng/L (for various ICMs) Not Specified
LC-MS/MS (in water) Not Specified 0.2–40 ng/L (in surface water)

Data from various analytical validation studies. researchgate.netrsc.orgresearchgate.nethpst.cz

Robustness Evaluation in Varied Analytical Conditions

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. researchgate.net For a UPLC-HRMS method, these variations could include changes in mobile phase composition, flow rate, column temperature, and pH. cuestionesdefisioterapia.comnih.gov

The evaluation of robustness is a key part of method development and validation, ensuring that the analytical procedure is reliable and transferable between different laboratories and instruments. clearsynth.com For methods involving this compound, demonstrating robustness would involve assessing the impact of slight modifications to the chromatographic and mass spectrometric conditions on the accuracy and precision of the results. While specific robustness data for this compound methods are not extensively detailed in the provided context, it is a standard component of method validation according to ICH guidelines. europa.eu

Application in Environmental Contaminant Monitoring and Analysis

The widespread use and subsequent excretion of the X-ray contrast agent iopromide lead to its continuous introduction into wastewater systems. nih.gov Its persistence during conventional wastewater treatment processes results in its presence in treated effluent, surface water, and even groundwater and drinking water. hpst.cznih.gov This has established iopromide as a significant environmental contaminant and a potential indicator of wastewater contamination in the aquatic environment. hpst.cznih.gov Accurate and reliable quantification of iopromide and its transformation products in various environmental matrices is therefore crucial. This compound, a deuterated form of the parent compound, plays a critical role as an internal standard in the advanced analytical methodologies developed for this purpose. mdpi.cominterreg-central.euamazonaws.com

This compound is an ideal isotopically labeled internal standard for quantitative analysis using isotope dilution mass spectrometry. mdpi.cominterreg-central.eu Its chemical and physical properties are nearly identical to those of the non-labeled iopromide, ensuring it behaves similarly during sample extraction, cleanup, and chromatographic separation. However, its slightly higher mass, due to the replacement of three hydrogen atoms with deuterium (B1214612), allows it to be distinguished from the native analyte by a mass spectrometer. nih.gov The use of this compound compensates for potential analyte losses during sample preparation and corrects for matrix effects—the suppression or enhancement of the analyte signal caused by co-eluting compounds from the sample matrix—which is a common challenge in complex environmental samples like wastewater. d-nb.info This ensures a high degree of accuracy and precision in the quantification of iopromide. kobv.de

Analytical methods for environmental monitoring of iopromide predominantly rely on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). hpst.cznih.gov These methods often involve a solid-phase extraction (SPE) step to concentrate the analytes from large-volume water samples and remove interfering substances before instrumental analysis. amazonaws.comacs.org this compound is typically added to the sample at the beginning of the analytical procedure to serve as an internal standard throughout the process. amazonaws.com

The table below summarizes various analytical methodologies where this compound is employed for the analysis of iopromide and other pharmaceuticals in environmental samples.

Table 1: Analytical Methods Utilizing this compound for Environmental Analysis

Analytical Technique Sample Matrix Purpose of this compound Research Context Reference(s)
LC-MS/MS Wastewater, surface water, groundwater, sediment, soil Internal Standard Analysis of pharmaceuticals and personal care products (PPCPs) mdpi.com
UHPLC-MS/MS Surface water, groundwater Internal Standard Monitoring of emerging contaminants in potential drinking water resources interreg-central.euinterreg-central.eu
LC-MS/MS Anaerobic batch experiments (sediment and water) Internal Standard Investigating the transformation of iopromide under anaerobic conditions amazonaws.com
LC-MS/MS Wastewater, surface water, groundwater Internal Standard Development of a multi-residue analysis method for micropollutants kobv.de

Research findings have confirmed the presence of iopromide in various aquatic environments across the globe. The concentrations detected vary significantly depending on the sampling location and the type of water body, with the highest levels typically found in wastewater treatment plant (WWTP) effluents. hpst.czresearchgate.net The persistence of iopromide is notable; studies show that it is often poorly removed by conventional WWTPs, with transformation rates sometimes below 20%, although higher rates of over 80% have also been reported. hpst.cznih.gov

Furthermore, investigations have identified several transformation products (TPs) of iopromide in the environment, such as iopromide TP701A and iopromide TP643, which can be formed during biological or photolytic degradation processes. nih.govnih.gov The analytical methods developed for these TPs also benefit from the use of isotopically labeled standards like this compound to ensure accurate quantification and to better understand the environmental fate of the parent compound. nih.govamazonaws.com

The table below presents a summary of reported iopromide concentrations in various environmental water samples, highlighting the importance of robust monitoring methods.

Table 2: Reported Concentrations of Iopromide in Environmental Waters

Water Matrix Geographic Region Concentration Range Key Finding Reference(s)
Sewage Treatment Plant Effluent Not Specified Up to 10 µg/L Iopromide is resistant to conventional sewage treatment. hpst.cz
Effluent Water North America 0.5 ng/L to 177.1 ng/L Concentrations in effluent are significantly higher than in surface water. researchgate.net
Effluent Water Europe 460 ng/L to 3300 ng/L European effluent waters showed the highest reported concentrations. researchgate.net
Effluent Water Asia and Australia 8.8 ng/L to 127 ng/L Varied concentrations observed across different continents. researchgate.net
Surface Water North America 11 ng/L to 82 ng/L Widespread presence in surface waters indicates wastewater influence. researchgate.net
Surface Water Europe 21 ng/L to 41 ng/L Lower concentrations than in effluent but still consistently detected. researchgate.net

Environmental Behavior and Degradation Studies of Iopromide Utilizing Isotopic Probes

Investigation of Iopromide (B1672085) Biodegradation Pathways in Aquatic and Sediment Systems

Iopromide is generally considered recalcitrant and not readily biodegradable under standard conditions nih.govresearchgate.net. However, studies in various environmental compartments reveal that it undergoes biotransformation, leading to the formation of multiple transformation products (TPs).

In aquatic and sediment systems, iopromide is quantitatively biotransformed into several transformation products (TPs) researchgate.neteu-neptune.org. Twelve TPs have been identified in water/soil systems, with structural elucidation revealing transformations primarily occurring at the side chains containing carboxylic and/or primary and secondary amide moieties. The core triiodoisophthalic acid structure of iopromide typically remains unaltered during these biotransformation processes researchgate.neteu-neptune.org. While these TPs represent a degradation of the parent compound, complete mineralization (breakdown into inorganic substances like CO₂, H₂O) is generally not achieved through biodegradation alone researchgate.netnih.gov. Studies using labeled compounds, such as ¹⁴C-labeled iopromide, are instrumental in detecting and quantifying these TPs, even at low environmental concentrations nih.gov.

A significant aspect of iopromide's degradation involves the removal of iodine atoms from its structure. Partial deiodination of iopromide has been observed in various environmental settings nih.gov. Advanced treatment methods, such as those employing zero-valent iron (ZVI), have demonstrated complete deiodination of iopromide, releasing iodide ions researchgate.netnih.govmdpi.com. UV irradiation also induces de-iodination, which is considered a primary destruction pathway for iopromide arizona.edu. The fate of the released iodine, whether as iodide or other inorganic iodine species, is an important consideration for environmental impact assessments.

The mineralization potential of iopromide through direct biodegradation in aquatic and sediment systems is limited, with studies indicating no observed conversion to carbon dioxide nih.gov. However, advanced oxidation processes (AOPs) coupled with biodegradation can enhance mineralization. For instance, UV/peroxypersulfate (UV/PS) treatment has shown near-complete mineralization (loss of total organic carbon) within 80 minutes under specific conditions nih.govresearchgate.net. Similarly, electro-oxidation has demonstrated partial mineralization, with TOC decreases ranging from 30% to 80% mdpi.comresearchgate.net. The combination of UV/H₂O₂ followed by biodegradation has also shown an increase in mineralization from less than 1% to 20% after 42 days of biological treatment researchgate.net.

Degradation Kinetics and Influencing Environmental Factors

The rate and efficiency of iopromide degradation are significantly influenced by various environmental parameters and treatment conditions. Understanding these factors is critical for predicting its environmental persistence and designing effective remediation strategies.

The pH of the surrounding medium plays a crucial role in the kinetics of iopromide degradation across different treatment methods. For example, the rate of deiodination mediated by zero-valent iron (ZVI) increases with decreasing pH, exhibiting a maximum rate constant at pH 3 researchgate.netnih.gov. In contrast, degradation via UV/chlorination (UV/Cl₂) shows a maximum degradation rate at pH 7 mdpi.com. For UV/persulfate (UV/PS) oxidation, the degradation rate generally decreases as the initial pH increases nih.govresearchgate.net. Studies using FeS-activated sulfite (B76179) autoxidation indicate optimal degradation efficiency at pH 8, with significantly reduced activity at pH 11 nih.gov.

Table 1: Influence of pH on Iopromide Degradation

Method/SystempHDegradation Rate/EfficiencyNotesReference
ZVI Deiodination3Max kobs (4.76 × 10⁻⁴ s⁻¹)Maximum rate observed researchgate.netnih.gov
ZVI Deiodination2Complete deiodinationInitial pH researchgate.netnih.gov
UV/PS OxidationVariesDecreases with increasing pHGeneral trend nih.govresearchgate.net
UV/Cl₂ Oxidation7Maximum rateRate reached maximum mdpi.com
FeS/Sulfite Autoxidation880% in 15 minOptimal pH for 80% degradation nih.gov
FeS/Sulfite Autoxidation5, 7, 9~60-61%Similar efficiency nih.gov
FeS/Sulfite Autoxidation11No degradationComplete inhibition nih.gov

Environmental factors such as dissolved oxygen and the presence of inorganic ions can significantly affect iopromide degradation. Dissolved oxygen is essential for the degradation of iopromide when using systems like FeS-activated sulfite autoxidation nih.gov. Regarding inorganic ions, chloride has a negligible impact on iopromide degradation in UV/chlorination processes, whereas bromide has been shown to inhibit the degradation mdpi.com.

Table 2: Iopromide Degradation Kinetics and Efficiency under Various Conditions

Method/SystemConditionRate/EfficiencyNotesReference
Biodegradation (Water/Sediment)Aerobick = 0.04 day⁻¹First-order kinetics nih.gov
Biodegradation (River Water)Concentration: 16.0 μmol L⁻¹Half-life = 3.1 daysConcentration-dependent half-life nih.gov
UV/Cl₂ OxidationInitial HOCl concentrationkobs = 2.20 × 10⁻¹ min⁻¹Pseudo-first-order kinetics mdpi.com
UV/PS OxidationPersulfate concentrationkobs = 6.08 × 10⁻² min⁻¹Pseudo-first-order kinetics mdpi.com
UV/PS Oxidation (Sulfate Radicals)-k = 1–2 × 10⁴ M⁻¹ s⁻¹Reaction rate constant nih.gov
UV/PS Oxidation (Peroxydisulfate)-k = 1–2 M⁻² s⁻¹Reaction rate constant nih.gov
FeS/Sulfite AutoxidationpH 8, 400 μmol L⁻¹ sulfite, 1 g L⁻¹ FeS80% degradation in 15 minHigh efficiency removal of TOC (71.8% in 1h) nih.gov
UV/KPS (Specific conditions)-Complete removal in 30 minNear-complete mineralization within 80 min nih.govresearchgate.net
Electro-oxidation (BDD anode)-Up to 85% removalElectrolysis time > 2.5 h; partial mineralization (30-80% TOC decrease) mdpi.comresearchgate.net
UV/H₂O₂ followed by biodegradation (42 days)-20% mineralizationIncreased mineralization from initial <1% researchgate.net

Compound List

Iopromide

Iopromide-d3

Diatrizoate

Iohexol

Iomeprol

Iopamidol

Amidotrizoate

Iobitridol

Iodixanol

Iotalamic acid

Clofibric acid

Diazepam

Carbamazepine

10,11-dihydro-10,11-dihydroxycarbamazepine

Ivermectin

Oxazepam

Paracetamol

2-hydroxyibuprofen (B1664085)

Ronidazole

Role of Radical Species in Oxidation Processes

The degradation of iopromide in advanced oxidation processes (AOPs) is significantly influenced by reactive radical species, primarily hydroxyl radicals (•OH) and reactive chlorine species (RCS) researchgate.netmdpi.comnih.gov. Studies employing radical scavengers have elucidated the contributions of these species to iopromide's removal. For instance, in UV/chlorination (UV/Cl₂) treatment, hydroxyl radicals (•OH) accounted for approximately 54.1% of iopromide degradation, while reactive chlorine species (RCS) contributed about 25.1%, and direct UV photolysis accounted for 20.8% mdpi.com. The specific nature of RCS, such as •ClO, can also play a dominant role, with their contribution varying depending on factors like wavelength and pH researchgate.netnih.gov. Understanding the role of these radicals is crucial for optimizing AOP efficiency and predicting degradation pathways mdpi.comnih.govnih.gov. While direct studies using this compound in radical mechanistic investigations are not detailed in the provided literature, isotopic probes are generally vital for tracing reaction pathways and confirming the involvement of specific species in environmental processes mdpi.comiaea.orghutton.ac.uk.

Advanced Remediation and Treatment Processes for Iopromide

Given iopromide's recalcitrance to conventional treatment, advanced remediation and treatment processes are essential for its removal from wastewater and environmental matrices researchgate.netcore.ac.uknih.govnih.gov. These methods aim to break down the persistent structure of iopromide into less harmful or mineralized products.

Key treatment strategies include:

Advanced Oxidation Processes (AOPs): These processes utilize highly reactive species, primarily radicals, to degrade organic pollutants mdpi.comnih.govnih.govnih.gov.

Reductive Biodegradation: This approach employs microorganisms, sometimes enhanced by redox mediators, to break down iopromide under anaerobic conditions nih.gov.

Application of Advanced Oxidation Processes (AOPs)

AOPs have shown significant promise in degrading iopromide. Various combinations of UV irradiation, oxidants, and catalysts have been investigated:

UV/Chlorination (UV/Cl₂) and UV/Persulfate (UV/PS): These processes demonstrate effective iopromide degradation, following pseudo-first-order kinetics. Rate constants for UV/Cl₂ are reported around 2.20 × 10⁻¹ min⁻¹, and for UV/PS around 6.08 × 10⁻² min⁻¹ mdpi.com. Degradation rates are influenced by the concentration of the oxidant (HOCl or persulfate) and pH, with bromide potentially inhibiting the UV/Cl₂ process mdpi.com.

UV/Potassium Peroxydisulfate (B1198043) (KPS): Photo-activated KPS can achieve complete iopromide removal within 30 minutes and near-complete mineralization within 80 minutes under optimized conditions nih.gov. The degradation mechanism involves direct photolysis, sulfate (B86663) radical attack, and direct oxidation by peroxydisulfate nih.gov.

Heat-Activated Peroxydisulfate (PDS): The oxidation rate of iopromide by heat-activated PDS is enhanced by increased temperature and acidity. However, common water constituents can inhibit this process, and an insufficient supply of sulfate radicals is identified as a major kinetic constraint nih.gov. Degradation pathways involve modifications to the side chains, such as O-demethylation and oxidation of alcohol groups nih.gov.

Sulfite-Activated Systems: Mackinawite (FeS)-activated sulfite autoxidation has proven effective for iopromide degradation, with hydroxyl and oxysulfur radicals being the primary contributors nih.gov.

UV-LED/Chlorine Reaction: Different UV-LED wavelengths impact iopromide degradation rates and the contribution of radical species, with reactive chlorine species being dominant researchgate.netnih.gov.

Table 1: Iopromide Degradation Rate Constants in Selected AOPs

ProcessRate Constant (k_obs)Conditions/NotesReference
UV/Cl₂2.20 (± 0.01) × 10⁻¹ min⁻¹Pseudo-first-order kinetics mdpi.com
UV/Persulfate (PS)6.08 (± 0.10) × 10⁻² min⁻¹Pseudo-first-order kinetics mdpi.com
UV Photolysis4.58 (± 0.02) × 10⁻² min⁻¹Pseudo-first-order kinetics mdpi.com
UV/KPSDecreased with initial pHCombination of photolysis, SO₄⁻, and direct oxidation nih.gov
Heat-activated PDSEnhanced by temperature/acidityInsufficient SO₄⁻ supply is a kinetic constraint nih.gov

Biotransformation in Engineered Systems: Iopromide is also subject to biotransformation in engineered systems, though often incompletely. In water-soil systems, it is transformed into various products, primarily through modifications to its side chains, while the core triiodoisophthalic acid structure remains intact researchgate.net. Full mineralization through biodegradation is not typically achieved researchgate.net. Engineered systems, such as upflow anaerobic sludge blanket (UASB) reactors enhanced with magnetic nano-carbon composites (MNS), can improve reductive biodegradation, leading to dehalogenation of the benzene (B151609) ring and partial rupture of side chains nih.gov.

Table 2: Iopromide Removal Efficiency in Reductive Biodegradation with MNS

SystemIopromide Removal EfficiencyNotesReference
UASB Reactor + MNS82%Magnetic nano-carbon composites as redox mediator nih.gov
UASB Reactor (Control, no MNS)51%Standard anaerobic conditions without redox mediator nih.gov

Trace Analysis of Iopromide and its Metabolites in Environmental Matrices

The accurate detection and quantification of iopromide and its transformation products (TPs) in complex environmental matrices (e.g., water, soil) are critical for assessing its environmental impact. State-of-the-art analytical techniques, primarily liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS), are employed for this purpose mdpi.compsu.edu.

Analytical Methodologies: LC-MS/MS offers high sensitivity and selectivity, enabling the detection of iopromide and its metabolites at trace levels (ng/L) mdpi.compsu.edu. Sample preparation often involves Solid-Phase Extraction (SPE) to concentrate analytes and remove matrix interferences mdpi.comresearchgate.net. However, Large-Volume Injection (LVI) coupled with LC-MS is emerging as a simpler alternative to SPE, reducing sample pre-treatment requirements and potential analyte losses researchgate.net. Direct injection LC-MS/MS methods, bypassing extraction steps, are also developed to mitigate matrix effects rsc.org.

Role of this compound as an Isotopic Probe: Deuterated internal standards, such as this compound, are indispensable for accurate quantification in trace analysis mdpi.cominterreg-central.euhpc-standards.com. These isotopically labeled compounds behave similarly to the native iopromide during sample preparation and instrumental analysis, effectively correcting for variations in extraction efficiency, matrix effects, and instrument response mdpi.cominterreg-central.eu. High-purity reference materials, including this compound, are essential for calibrating analytical instruments and ensuring the reliability of results in environmental monitoring hpc-standards.com. The use of such standards is a cornerstone of robust analytical method development for emerging contaminants like iopromide interreg-central.euhpc-standards.com.

Emerging Research Applications and Future Directions for Deuterated Compounds

Applications in Proteomics Research for Protein Dynamics and Interactions

The field of proteomics, which involves the large-scale study of proteins, greatly benefits from the use of deuterated compounds. Stable isotope labeling with deuterium (B1214612) is a powerful technique for quantitative proteomics. nih.gov In this context, Iopromide-d3 could theoretically be used as an internal standard in mass spectrometry-based proteomic analyses. The mass shift introduced by the deuterium atoms allows for the precise differentiation and quantification of proteins in complex biological samples.

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is another key proteomics technique where deuterated compounds are fundamental. This method probes the conformational dynamics of proteins by measuring the rate of deuterium exchange with the amide protons of the protein backbone. While not a direct application of this compound itself, the principles of HDX-MS highlight the importance of deuterium in studying protein folding, protein-protein interactions, and ligand binding. acs.org Deuterated crosslinkers are also employed in mass spectrometry proteomics to isotopically label proteins and peptides, aiding in the study of protein interactions. proteochem.com

Table 1: Potential Applications of Deuterated Compounds in Proteomics

Application AreaDescriptionPotential Role of this compound
Quantitative Proteomics Use of stable isotopes to quantify differences in protein abundance between samples.As a deuterated internal standard for mass spectrometry.
Protein Dynamics (HDX-MS) Monitoring the exchange of backbone amide hydrogens with deuterium to study protein conformation and dynamics.Illustrative of the fundamental role of deuterium in proteomics.
Protein-Protein Interactions Using deuterated crosslinkers to identify and quantify protein interactions.Theoretical use as a labeled molecule to study interactions.

Utility in X-ray Crystallography as Heavy Atom Derivatives

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including proteins. youtube.com A significant challenge in this method can be solving the "phase problem." One common approach to overcome this is through the use of heavy atom derivatives. While iodine, already present in Iopromide (B1672085), is a heavy atom, the introduction of deuterium is not typically for this purpose. However, the deuteration of molecules can be crucial for neutron crystallography, a complementary technique to X-ray crystallography. Neutrons are particularly sensitive to the location of hydrogen and deuterium atoms. Replacing hydrogen with deuterium reduces the incoherent scattering of neutrons, which significantly improves the quality of the diffraction data. stfc.ac.uk

Although direct studies on this compound in X-ray crystallography are not available, the deuteration of crystallization reagents or the protein itself can be beneficial. For instance, using deuterated solvents can minimize background noise in neutron diffraction experiments. nih.gov The slight alteration in intermolecular interactions due to deuteration could also potentially influence crystal packing and quality, an area of ongoing research. nih.gov

Role in Organic Synthesis as a Research Reagent

Deuterated compounds are invaluable tools in organic synthesis, primarily for elucidating reaction mechanisms. clearsynth.com By selectively placing deuterium atoms at specific positions in a molecule, chemists can track the movement and transformation of atoms throughout a chemical reaction. This is made possible by the kinetic isotope effect (KIE), where the heavier deuterium atom can lead to a slower reaction rate compared to its hydrogen counterpart. scielo.org.mx

This compound, as a complex organic molecule, could serve as a starting material or an intermediate in the synthesis of other deuterated compounds. researchgate.net The synthesis of such labeled molecules is crucial for their use in various research applications. Furthermore, deuterated reagents are used to introduce deuterium into other molecules, creating a toolbox for synthetic chemists to probe reaction pathways and develop new synthetic methodologies. nih.gov

Table 2: Roles of Deuterated Compounds in Organic Synthesis

RoleDescriptionExample
Mechanistic Studies Tracing the fate of atoms to understand reaction pathways.Using a deuterated starting material to determine which C-H bond is broken.
Kinetic Isotope Effect (KIE) Studies Measuring the effect of isotopic substitution on reaction rates to probe transition states.Comparing the rate of a reaction with a deuterated versus a non-deuterated reactant.
Synthesis of Labeled Compounds Preparing molecules with deuterium labels for use in other research areas.Synthesizing a deuterated drug candidate for metabolic studies.

Potential in Developing Novel Materials and Chemical Processes

The unique properties of deuterated compounds are being explored for the development of novel materials. The substitution of hydrogen with deuterium can enhance the stability of materials. resolvemass.ca For example, in the field of organic light-emitting diodes (OLEDs), replacing hydrogen with deuterium in the organic materials can lead to a longer operational lifetime. zeochem.com This is because the stronger carbon-deuterium bond is more resistant to degradation.

While specific applications of this compound in materials science have not been reported, the principles of using deuteration to improve material properties are broadly applicable. Deuterated polymers, for instance, exhibit altered physical and chemical properties that are valuable for research and industrial purposes. resolvemass.ca The incorporation of deuterium can influence properties such as thermal stability and spectroscopic signatures. resolvemass.ca This opens up possibilities for designing new materials with tailored characteristics. Deuterated compounds are also being investigated for their role in creating specialized functional materials. researchgate.net

Exploration of Deuterium Labeling for Investigating Drug-Target Interactions

Understanding how a drug interacts with its biological target is fundamental to pharmacology. Deuterium labeling can be a powerful tool in these investigations. clearsynth.com The replacement of hydrogen with deuterium is not expected to significantly alter the shape or electronic properties of a drug molecule, and therefore should not fundamentally change its binding affinity for its target. nih.gov However, this subtle modification can be used to probe the specifics of the interaction.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.